5-Bromo-N-butylpyrimidin-2-amine
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Overview
Description
5-Bromo-N-butylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C8H12BrN3. It is characterized by a pyrimidine ring substituted with a bromine atom at the 5th position and a butyl group attached to the nitrogen atom at the 2nd position.
Scientific Research Applications
5-Bromo-N-butylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based biological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and functional materials.
Material Science: Its derivatives are explored for their potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The specific targets of 5-Bromo-N-butylpyrimidin-2-amine are currently unknown . It is known that pyridine derivatives can exhibit various mechanisms depending on their functional groups. They might act as ligands for metal ions, affect biological processes, or have other functionalities depending on the specific substitutions.
Mode of Action
Biochemical Pathways
Pyridine derivatives can affect various biochemical pathways depending on their functional groups.
Pharmacokinetics
The compound’s physical and chemical properties such as its density (1429g/cm3), boiling point (318029ºC at 760 mmHg), and molecular weight (23010500) might influence its pharmacokinetic properties .
Result of Action
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-butylpyrimidin-2-amine typically involves the reaction of 5-bromopyrimidine with butylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-butylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in the presence of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyrimidine: Similar structure but lacks the butyl group, making it less lipophilic.
5-Bromo-N,N-dimethylpyrimidin-2-amine: Contains dimethyl groups instead of a butyl group, affecting its reactivity and solubility.
5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Features a tert-butyl group, which provides steric hindrance and influences its chemical behavior.
Uniqueness
5-Bromo-N-butylpyrimidin-2-amine is unique due to the presence of both the bromine atom and the butyl groupThe butyl group enhances its lipophilicity, which can be advantageous in drug design .
Properties
IUPAC Name |
5-bromo-N-butylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXIQHMEZRXJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675148 |
Source
|
Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-71-9 |
Source
|
Record name | 5-Bromo-N-butylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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